3,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrazole-4-boronic Acid

Description

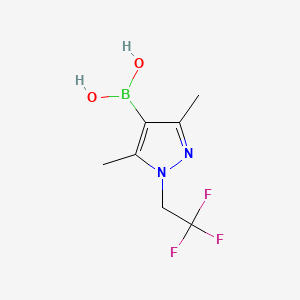

This compound belongs to the pyrazole-boronic acid family, characterized by a pyrazole core substituted with methyl groups at positions 3 and 5, a 2,2,2-trifluoroethyl group at position 1, and a boronic acid (-B(OH)₂) moiety at position 3. The trifluoroethyl group introduces strong electron-withdrawing effects due to fluorine’s electronegativity, while the boronic acid enables participation in Suzuki-Miyaura cross-coupling reactions, critical in pharmaceutical and materials synthesis .

Propriétés

Formule moléculaire |

C7H10BF3N2O2 |

|---|---|

Poids moléculaire |

221.98 g/mol |

Nom IUPAC |

[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]boronic acid |

InChI |

InChI=1S/C7H10BF3N2O2/c1-4-6(8(14)15)5(2)13(12-4)3-7(9,10)11/h14-15H,3H2,1-2H3 |

Clé InChI |

QNZADCJWAPXZMY-UHFFFAOYSA-N |

SMILES canonique |

B(C1=C(N(N=C1C)CC(F)(F)F)C)(O)O |

Origine du produit |

United States |

Méthodes De Préparation

General Synthetic Strategy

The synthesis of 3,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrazole-4-boronic Acid typically involves the formation of the pyrazole core bearing the trifluoroethyl substituent, followed by installation of the boronic acid group at the 4-position of the pyrazole ring. The boronic acid moiety is often introduced via transition-metal catalyzed borylation reactions using diboron reagents or by conversion of halogenated pyrazole intermediates into boronic acid derivatives.

Palladium-Catalyzed Borylation of Halogenated Pyrazoles

A widely employed method involves the reaction of 1-(2,2,2-trifluoroethyl)-3,5-dimethyl-4-halogenopyrazole with bis(pinacolato)diboron under palladium catalysis in the presence of a base, such as potassium carbonate or cesium carbonate. This reaction proceeds under inert atmosphere (nitrogen or argon) typically at temperatures ranging from 25 to 110 °C.

- Reaction conditions:

- Catalyst: Palladium complexes such as Pd(PPh3)2Cl2 or Pd(dppf)Cl2

- Base: Potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), or sodium carbonate (Na2CO3)

- Solvents: Ethanol, toluene, 1,2-dimethoxyethane (DME), or N,N-dimethylformamide (DMF)

- Temperature: 80–120 °C

- Time: 0.5 to 3 hours, sometimes assisted by microwave irradiation to accelerate the reaction

Example: Heating 1-Boc-4-halogenopyrazole with pinacol diboron in an alkali metal weak acid salt solution under palladium catalysis yields the corresponding 1-Boc-4-pyrazole pinacol boronate ester, which upon heating and purification affords the pure boronic acid pinacol ester intermediate.

Direct Alkylation and Borylation

Another approach involves alkylation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with 2,2,2-trifluoroethyl trifluoromethanesulfonate in the presence of cesium carbonate in DMF at 100 °C for 3 hours. This method affords the trifluoroethyl-substituted pyrazole boronate ester in moderate yield (~13%).

Conversion to Boronic Acid from Boronate Esters

The pinacol boronate ester intermediate is commonly hydrolyzed or oxidized to yield the free boronic acid. This step may involve heating the ester to a molten state until gas evolution ceases, followed by cooling, addition of petroleum ether, stirring, pulping, filtering, and drying to isolate the pure boronic acid.

Detailed Reaction Conditions and Yields

Mechanistic Insights and Catalytic Roles

- Palladium catalysts facilitate oxidative addition of the halogenated pyrazole, transmetallation with the diboron reagent, and reductive elimination to form the boronate ester.

- Bases such as potassium carbonate or cesium carbonate deprotonate intermediates and stabilize catalytic species.

- Microwave irradiation can accelerate reaction kinetics, reducing reaction times significantly.

- The trifluoroethyl group enhances the electron-withdrawing character, influencing the reactivity and stability of intermediates and final boronic acid products.

Comparative Analysis with Related Compounds

| Compound | Key Features | Synthetic Complexity | Stability | Application |

|---|---|---|---|---|

| This compound | Trifluoroethyl substitution; boronic acid at 4-position | Moderate; requires Pd catalysis and careful purification | High due to trifluoroethyl group | Suzuki-Miyaura coupling, medicinal chemistry |

| 1-Boc-pyrazole-4-boronic Acid Pinacol Ester | Boc protection; boronate ester | Similar Pd-catalyzed borylation | Stable pinacol ester | Intermediate in synthesis |

| 4-Pyrazoleboronic Acid Pinacol Ester | Simple pyrazole boronate ester | Easier synthesis | Stable | Cross-coupling reactions |

The trifluoroethyl substituent in the target compound imparts enhanced reactivity and thermal stability compared to simpler pyrazole boronic acids, making it advantageous for demanding synthetic applications.

Summary of Research Findings

- The preparation of this compound is most efficiently achieved via palladium-catalyzed borylation of halogenated pyrazole intermediates.

- Reaction optimization includes choice of base, solvent, temperature, and catalyst loading to maximize yield and purity.

- Microwave-assisted protocols offer time-efficient alternatives.

- The compound’s unique trifluoroethyl group enhances its synthetic utility and stability.

- Purification methods such as recrystallization from petroleum ether and chromatographic techniques are critical for obtaining analytically pure material.

- Industrial scale-up involves continuous flow reactors and automated systems to ensure reproducibility and high throughput.

- CN110698506A: Synthesis method of pyrazole-4-boronic acid pinacol ester, 2019.

- PubChem Compound Summary for this compound, CID 162422181, 2025.

- Ambeed.com: Detailed synthetic procedures for trifluoroethyl-pyrazole boronic acid derivatives, 2020.

- Additional corroborative data from palladium-catalyzed borylation literature.

Analyse Des Réactions Chimiques

Types of Reactions

3,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrazole-4-boronic Acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form corresponding alcohols or ketones.

Reduction: Reduction reactions can convert the boronic acid group to alkyl or aryl groups.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoroethyl group.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or sodium periodate are used under mild conditions.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically employed.

Major Products Formed

Applications De Recherche Scientifique

3,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrazole-4-boronic Acid has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions.

Biology: The compound is explored for its potential as a bioactive molecule in drug discovery and development.

Medicine: It is investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: The compound finds applications in the development of advanced materials, such as polymers and catalysts.

Mécanisme D'action

The mechanism of action of 3,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrazole-4-boronic Acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The boronic acid group can form reversible covalent bonds with diols and other nucleophilic groups in biological molecules.

Pathways Involved: The compound can modulate enzymatic activities and signaling pathways, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

Substituent Variations at the Pyrazole 1-Position

(a) 3,5-Dimethyl-1-(THP)Pyrazole-4-Boronic Acid

- Structure : Replaces the trifluoroethyl group with a tetrahydropyranyl (THP) protecting group.

- Key Differences: Stability: THP is hydrolytically stable under basic conditions but requires acidic deprotection for further reactivity, unlike the trifluoroethyl group, which remains intact under most synthetic conditions .

(b) 3,5-Dimethyl-1-(2-Hydroxyethyl)Pyrazole

- Structure : Features a polar 2-hydroxyethyl group instead of trifluoroethyl.

- Key Differences :

Functional Group Variations at the Pyrazole 4-Position

(a) 2-[3,5-Dimethyl-1-(2,2,2-Trifluoroethyl)-1H-Pyrazol-4-yl]Acetic Acid

- Structure : Substitutes boronic acid with an acetic acid group.

- Key Differences :

(b) [3,5-Dimethyl-1-(2,2,2-Trifluoroethyl)-1H-Pyrazol-4-yl]Methanol

- Structure: Replaces boronic acid with a methanol group.

- Key Differences :

Trifluoromethyl-Substituted Pyrazole Derivatives

Compounds like 4-[3-[3,5-Bis(trifluoromethyl)phenyl]-4-[(5-chloro-2,4-difluoro-anilino)methyl]pyrazol-1-yl]benzoic acid () feature bis(trifluoromethyl)phenyl groups.

- Key Differences :

Critical Insights

- Fluorine’s Role: The trifluoroethyl group in the target compound enhances metabolic stability and electronic modulation of the boronic acid, outperforming non-fluorinated analogs in drug candidate synthesis .

- Functional Group Trade-offs: While boronic acids enable cross-coupling, acetic acid or methanol derivatives offer alternative reactivity for materials science or intermediate functionalization .

Activité Biologique

3,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrazole-4-boronic acid is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial effects. This article focuses on the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

The chemical structure of this compound can be described as follows:

- Molecular Formula : C8H9F3N2O2

- Molecular Weight : 206.17 g/mol

- CAS Number : 1006487-08-6

- IUPAC Name : 3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-boronic acid

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, a series of pyrazole-based compounds exhibited significant cytotoxicity against various cancer cell lines, including lung (A549) and colon (Caco-2) cancer cells. Specifically, compounds derived from pyrazoles demonstrated enhanced activity against caspase-3 and reduced levels of Bcl-2 in treated cells, indicating their role in promoting apoptosis in cancer cells .

Table 1: Cytotoxic Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) | Caspase-3 Activity (pg/mL) | Bcl-2 Level (ng/mL) |

|---|---|---|---|---|

| 5d | A549 | 10.5 | 300.73 | 2.62 |

| 7a | A549 | 9.8 | 322.21 | 2.81 |

| 5e | Caco-2 | 12.0 | 315.45 | 2.13 |

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives have also been documented. Studies show that certain pyrazoles can inhibit inflammatory pathways and reduce edema in animal models . The compound's ability to modulate pro-inflammatory cytokines suggests its potential application in treating inflammatory diseases.

Antimicrobial Activity

In addition to anticancer and anti-inflammatory effects, pyrazole derivatives have demonstrated antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains and fungi at specific concentrations . The effectiveness against pathogens like E. coli and Aspergillus niger highlights their potential as therapeutic agents in infectious diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. Modifications in the pyrazole scaffold can lead to enhanced potency and selectivity for specific biological targets. For example, the introduction of trifluoroethyl groups has been associated with improved pharmacokinetic properties and increased bioavailability .

Case Study 1: Anticancer Efficacy

A study evaluating a series of pyrazole derivatives found that those with electron-withdrawing groups exhibited superior anticancer activity compared to their counterparts with electron-donating groups. The study specifically noted that the compound's interaction with caspase pathways was vital for its efficacy against A549 lung cancer cells .

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment involving carrageenan-induced edema in mice, a selected pyrazole derivative showed significant reduction in swelling compared to the control group. The results indicated that the compound effectively inhibited pro-inflammatory mediators such as TNF-alpha and IL-6 .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 3,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrazole-4-boronic Acid?

- Methodology : Synthesis typically involves coupling a trifluoroethyl-substituted pyrazole precursor with a boronic acid group. For example, analogous pyrazole derivatives are synthesized via reflux in polar aprotic solvents (e.g., DMSO or ethanol) with catalytic acetic acid to facilitate condensation or substitution reactions . Boronic acid introduction may require Suzuki-Miyaura coupling using palladium catalysts or direct functionalization of the pyrazole core. Purification often involves recrystallization from ethanol-water mixtures or column chromatography .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR Spectroscopy : H and C NMR confirm substituent positions and boronic acid presence. Trifluoroethyl groups show distinct splitting patterns due to F coupling .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.

- IR Spectroscopy : B-O stretching (~1340 cm) and pyrazole ring vibrations (~1600 cm) are diagnostic .

- X-ray Diffraction : For crystalline derivatives, single-crystal XRD resolves stereochemistry and bond angles .

Q. How does the trifluoroethyl group influence the compound’s stability in aqueous solutions?

- Methodology : The electron-withdrawing trifluoroethyl group enhances hydrolytic stability of the boronic acid moiety. Stability assays involve monitoring pH-dependent degradation (e.g., via B NMR or HPLC) in buffered solutions (pH 4–9). Comparative studies with non-fluorinated analogs show prolonged half-lives in neutral conditions .

Advanced Research Questions

Q. How can reaction yields be optimized for Suzuki-Miyaura coupling steps involving this boronic acid?

- Methodology :

- Catalyst Screening : Test Pd(PPh), PdCl(dppf), or XPhos-based catalysts for efficiency .

- Solvent Effects : Use mixed solvents (e.g., THF/HO) to balance boronic acid solubility and coupling kinetics.

- Temperature Control : Microwave-assisted synthesis at 80–100°C reduces side-product formation (e.g., protodeboronation) .

- Byproduct Analysis : Use LC-MS to identify and quantify undesired products (e.g., homocoupling), adjusting base (e.g., KCO vs. CsF) to minimize them .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

- Methodology :

- Metabolite Profiling : Identify degradation products (e.g., boronic acid hydrolysis to phenol) via mass spectrometry in plasma or liver microsomes .

- Protein Binding Assays : Use SPR or ITC to assess serum albumin interactions, which may reduce bioavailability .

- Formulation Adjustments : Encapsulation in liposomes or PEGylation improves pharmacokinetic profiles, reconciling in vitro potency with in vivo efficacy .

Q. How do computational models predict the compound’s reactivity in cross-coupling reactions?

- Methodology :

- DFT Calculations : Model transition states for Suzuki coupling to evaluate steric/electronic effects of the trifluoroethyl group on boron-oxygen bond activation .

- Molecular Dynamics : Simulate solvent interactions to optimize reaction trajectories (e.g., DMSO vs. ethanol effects on Pd catalyst coordination) .

Q. What are the challenges in analyzing trace impurities, and how are they addressed?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.